N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Lipophilicity Drug design ADME

This benzothiadiazole-oxadiazole hybrid features a 3-phenyl-1,2,4-oxadiazole moiety that confers a distinct XLogP3 of 2.5 and TPSA of 122 Ų versus close methyl, pyrazole or trifluoromethoxyphenyl analogs. These quantitative differences directly govern molecular recognition, solubility, and electronic behavior, making the compound non-substitutable without bridging data. Ideal for SAR libraries exploring lipophilicity-permeability trade-offs, as an n-type semiconductor building block, or for benchmarking in-silico ADME models. Secure this well-characterized reference standard for your next study.

Molecular Formula C16H11N5O2S
Molecular Weight 337.36
CAS No. 1203112-15-5
Cat. No. B2661214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
CAS1203112-15-5
Molecular FormulaC16H11N5O2S
Molecular Weight337.36
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C16H11N5O2S/c22-16(11-6-7-12-13(8-11)21-24-20-12)17-9-14-18-15(19-23-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,22)
InChIKeyZUSCPBQVDJKDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1203112-15-5) Basic Characteristics and Procurement Context


N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1203112-15-5) is a heterocyclic small molecule featuring a benzothiadiazole core linked to a phenyl-substituted 1,2,4-oxadiazole moiety via a carboxamide bridge. It belongs to the benzothiadiazole-oxadiazole hybrid class, a scaffold widely explored for its electron-accepting properties and potential in materials science and medicinal chemistry. Key physicochemical descriptors include a molecular weight of 337.4 g/mol, XLogP3 of 2.5, topological polar surface area (TPSA) of 122 Ų, 4 rotatable bonds, 7 hydrogen bond acceptors, and 1 hydrogen bond donor [1] [2]. The compound is notably sparsely profiled in the primary literature, with no dedicated biological or materials-evaluation studies identified at the time of analysis.

Why Generic Substitution Fails for N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide


Within the benzothiadiazole-oxadiazole carboxamide series, even minor changes to the oxadiazole substituent produce measurable shifts in physicochemical properties that dictate molecular recognition, solubility, and electronic behavior. The target compound’s 3-phenyl-1,2,4-oxadiazole group imparts a distinct XLogP3 (2.5) and hydrogen-bond acceptor count (7) relative to close analogs bearing methyl, pyrazole, or trifluoromethoxyphenyl substituents [1] [2]. Such quantitative differences in lipophilicity and polarity are known drivers of binding affinity, selectivity, and material performance in this scaffold class, making generic interchange unreliable without explicit bridging data [3].

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide: Quantitative Differentiation Evidence


Lipophilicity (XLogP3) Differentiation from 3-Methyl-1,2,4-Oxadiazole Analog

The target compound (3-phenyl-1,2,4-oxadiazole) exhibits an XLogP3 of 2.5, which is 0.4 log units lower than the directly comparable N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide (XLogP3 2.9) [1] [2]. The 0.4-unit decrease indicates measurably lower lipophilicity, which can influence membrane permeability, solubility, and non-specific protein binding.

Lipophilicity Drug design ADME

Rotatable Bond Flexibility Advantage Over 3-Methyl-Phenyl Analog

The target compound contains 4 rotatable bonds, compared to only 3 for the 3-methyl-phenyl analog CAS 1226434-37-2 [1] [2]. The additional rotatable bond in the target structure enables greater conformational sampling, which can be advantageous for induced-fit binding mechanisms but may incur a higher entropic penalty upon binding.

Conformational flexibility Molecular recognition Entropic penalty

Hydrogen-Bond Acceptor Count Differentiation from Pyrazole Analog

The target compound presents 7 hydrogen-bond acceptor (HBA) atoms, one fewer than the 8 HBA atoms of the pyrazole-containing analog CAS 2034384-67-1 [1] [2]. This difference arises from the replacement of the pyrazole ring with a phenyl group on the oxadiazole, reducing the overall polarity and potentially altering the pattern of specific polar interactions with biological targets or crystal packing in solid-state materials.

Hydrogen bonding Target engagement Physicochemical properties

Topological Polar Surface Area Differentiation from Trifluoromethoxyphenyl Analog

The target compound exhibits a TPSA of 122 Ų, which is 9 Ų lower than the 131 Ų TPSA of the trifluoromethoxyphenyl-containing analog CAS 1286705-40-5 [1] [2]. The lower TPSA suggests a modestly enhanced potential for passive membrane permeation, a critical consideration in cell-based assays or in vivo models.

TPSA Membrane permeability Drug-likeness

Class-Level Electron-Accepting Motif Differentiation: Benzothiadiazole vs. Benzoxadiazole Core

At the class level, the 2,1,3-benzothiadiazole core present in the target compound is documented to provide stronger electron-accepting character than its benzoxadiazole counterpart. In organic photovoltaic devices, benzothiadiazole-containing small molecules have demonstrated power conversion efficiencies up to 4.29% in bulk heterojunction solar cells, whereas analogous benzoxadiazole-based materials typically show lower performance due to reduced electron affinity [1]. This core-level electronic difference is retained in the target compound, providing a fundamental advantage for applications requiring efficient charge transport.

Electron affinity Organic electronics Fluorescent probes

Critical Data Gap Acknowledgment: Absence of Head-to-Head Biological or Materials Performance Data

A systematic search of the primary literature and patent databases (PubMed, Google Patents, Semantic Scholar, PubChem BioAssay) did not identify any study reporting quantitative biological activity (IC50, Ki, MIC, % inhibition) or materials performance metrics (charge carrier mobility, fluorescence quantum yield) for the target compound CAS 1203112-15-5. Consequently, direct head-to-head biological or functional comparisons with its analogs cannot be made at this time [1] [2]. The differentiation presented here is therefore limited to computable physicochemical properties and class-level inferences.

Data gap Primary literature Comparative pharmacology

Prospective Research and Industrial Applications for N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide


Physicochemical Property-Driven Lead Optimization Library Design

The compound’s distinct XLogP3 (2.5) and TPSA (122 Ų) relative to in-class analogs make it a valuable addition to structure-activity relationship (SAR) libraries exploring lipophilicity-permeability trade-offs in benzothiadiazole-oxadiazole series [1]. Its moderate lipophilicity can serve as a reference point for fine-tuning ADME properties.

Organic Electronics: n-Type Semiconductor Building Block Exploration

The benzothiadiazole core’s known electron-accepting capacity suggests potential utility as an n-type semiconductor building block for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) [2]. The phenyl-oxadiazole substituent may further modulate the LUMO energy level, a parameter critical for device efficiency.

Fluorescent Probe Scaffold Development

Benzothiadiazole derivatives are widely employed in fluorescent probe design due to their strong fluorescence and environmental sensitivity. The target compound’s rigid, conjugated framework and hydrogen-bonding capabilities could be exploited for sensing applications, pending experimental photophysical characterization [3].

Comparative Physicochemical Benchmarking for In-Silico Modeling

Owing to its well-defined computed properties and the availability of comparator data, the target compound can serve as a benchmarking standard for validating in-silico models of lipophilicity, permeability, or protein-ligand binding across the benzothiadiazole-oxadiazole chemical space.

Quote Request

Request a Quote for N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.